

Application Notes and Protocols for (S)-TCO-PEG2-Maleimide

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Compound of Interest						
Compound Name:	(S)-TCO-PEG2-Maleimide					
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the proper storage, handling, and utilization of **(S)-TCO-PEG2-Maleimide**, a bifunctional linker crucial for advancements in bioconjugation, antibody-drug conjugates (ADCs), and targeted therapeutics.

Introduction

(S)-TCO-PEG2-Maleimide is a versatile heterobifunctional crosslinker that features a strained trans-cyclooctene (TCO) group and a maleimide moiety, separated by a two-unit polyethylene glycol (PEG) spacer.[1] The TCO group facilitates rapid and specific "click" chemistry reactions with tetrazine-functionalized molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2] Concurrently, the maleimide group allows for covalent conjugation to thiol-containing molecules, such as cysteine residues in proteins and peptides.[3] The PEG spacer enhances solubility in aqueous solutions and provides flexibility, minimizing steric hindrance during conjugation.[4]

This unique combination of reactive groups makes **(S)-TCO-PEG2-Maleimide** an invaluable tool in the development of complex biomolecular architectures, including ADCs for targeted cancer therapy and probes for pre-targeted imaging.[4][5]

Storage and Handling



Proper storage and handling are critical to maintain the reactivity and stability of both the TCO and maleimide functionalities.

Storage Conditions:

- Temperature: Store at -20°C for long-term stability.[6] Some sources recommend even lower temperatures of -50°C to -85°C for similar compounds.
- Protection: Protect from moisture and light. The maleimide group is susceptible to hydrolysis, and the TCO group can isomerize, especially when exposed to light and certain reactive species.[7]
- Inert Atmosphere: For optimal stability, especially for long-term storage, handling and storing under an inert gas like argon or nitrogen is recommended to prevent oxidation of the thiolreactive maleimide.[8]

Handling Guidelines:

- Solvents: Use anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare stock solutions.[9] Ensure solvents are free of thiols.
- Aqueous Solutions: Prepare aqueous solutions immediately before use. Avoid prolonged storage in aqueous buffers, as the maleimide group is prone to hydrolysis, especially at neutral to alkaline pH.[10]
- Thawing: When retrieving from cold storage, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture inside the vial.
- Avoid Contaminants: Keep the compound away from thiol-containing reagents (e.g., dithiothreitol (DTT), β-mercaptoethanol) unless they are part of the intended reaction, as they will react with the maleimide group.[11]

Data Presentation

The following tables summarize key quantitative data related to the stability and reactivity of the functional groups present in **(S)-TCO-PEG2-Maleimide**.



Table 1: Stability of Functional Groups

Functional Group	Condition	Parameter	Value	Reference(s)
TCO	In vivo (mice)	Half-life	2.6 - 6.2 days	[12]
50% Fresh Mouse Serum, 37°C	Isomerization to cis-cyclooctene	Almost complete within 7 hours	[7]	
Aqueous Buffer (pH 7.5), 4°C	Reactivity Loss (TCO-labeled IgG)	~10.5% after 4 weeks	[13]	
Aqueous Buffer (pH 7.5), -20°C	Reactivity Loss (TCO-labeled lgG)	~7% after 4 weeks	[13]	_
Maleimide (N- alkyl)	Aqueous Solution (pH ≥ 8)	Hydrolysis	Susceptible to ring-opening	[10]
PBS (pH 7.4), 37°C	Half-life of N- alkyl thiosuccinimide	27 hours	[1]	
PBS (pH 7.4) with 1mM GSH, 37°C	Deconjugation of Maleimide-PEG	~30% after 7 days	[8]	_

Table 2: Reaction Kinetics and Conditions



Reaction	Reactants	Second-Order Rate Constant (k ₂)	Typical Reaction Conditions	Reference(s)
TCO-Tetrazine Ligation (iEDDA)	TCO and Tetrazine	800 - 3.3 x 10 ⁶ M ⁻¹ S ⁻¹	Aqueous buffer (pH 6-9), room temperature	[5][10][14]
Thiol-Maleimide Conjugation	Thiol and Maleimide	-	Aqueous buffer (pH 6.5-7.5), room temperature	[3][11]

Experimental ProtocolsProtocol for Thiol-Maleimide Conjugation

This protocol describes the general procedure for conjugating **(S)-TCO-PEG2-Maleimide** to a thiol-containing protein, such as an antibody with reduced cysteine residues.

Materials:

- Thiol-containing protein (e.g., antibody)
- (S)-TCO-PEG2-Maleimide
- Anhydrous DMSO or DMF
- Conjugation Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer, pH 6.5-7.5, degassed.[9]
- Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bond reduction is needed.[9]
- Quenching reagent: Free cysteine or β-mercaptoethanol.
- Purification column (e.g., size-exclusion chromatography).

Procedure:



• Protein Preparation:

- Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.[9]
- If the protein's cysteine residues are in disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate at room temperature for 20-30 minutes.[9]
- Remove excess TCEP using a desalting column.
- Maleimide Stock Solution Preparation:
 - Immediately before use, dissolve (S)-TCO-PEG2-Maleimide in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[9]
- Conjugation Reaction:
 - Add a 10-20 fold molar excess of the (S)-TCO-PEG2-Maleimide stock solution to the prepared protein solution.
 - Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C,
 protected from light.
- Quenching:
 - To quench any unreacted maleimide groups, add a small excess of a free thiol, such as cysteine.
- Purification:
 - Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and quenching reagent.
- Characterization:
 - Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

Protocol for TCO-Tetrazine Ligation



This protocol outlines the "click" reaction between a TCO-functionalized molecule (prepared as in 4.1) and a tetrazine-labeled molecule.

Materials:

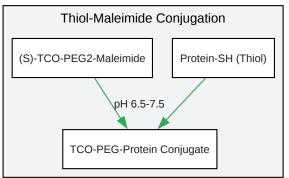
- TCO-functionalized molecule
- Tetrazine-labeled molecule
- Reaction Buffer: PBS or other suitable buffer, pH 6-9.[10]

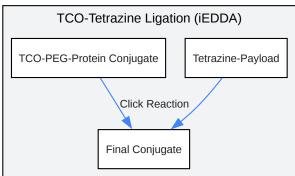
Procedure:

- Reactant Preparation:
 - Dissolve the TCO-functionalized and tetrazine-labeled molecules in the reaction buffer.
- Ligation Reaction:
 - Mix the two reactants in the desired molar ratio (often a slight excess of one reactant is used).
 - The reaction is typically very fast and can proceed at room temperature. Reaction times
 can range from minutes to a few hours, depending on the concentrations and specific
 reactivities of the TCO and tetrazine derivatives.[11]
 - The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
- Purification (if necessary):
 - If unreacted components need to be removed, purification can be performed using methods appropriate for the molecules involved (e.g., size-exclusion chromatography, dialysis).

Mandatory Visualizations Chemical Reactions of (S)-TCO-PEG2-Maleimide





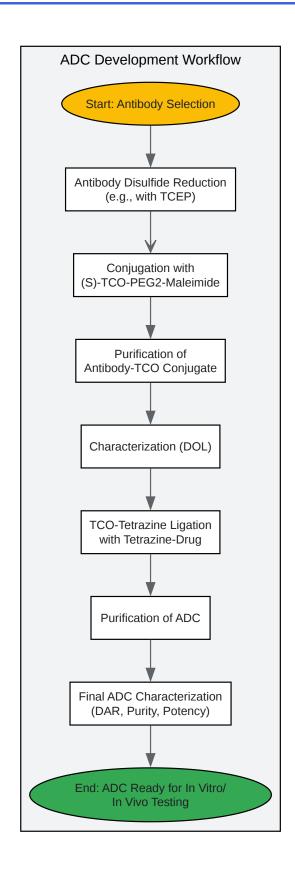


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Bifunctional reactivity of the linker.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Development



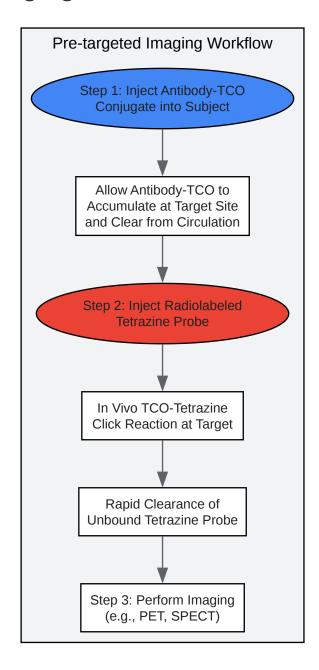


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